molecular formula C8H14O2Si B8362361 (2-Trimethylsilyl-4-furyl)methanol

(2-Trimethylsilyl-4-furyl)methanol

Cat. No. B8362361
M. Wt: 170.28 g/mol
InChI Key: GSMUPTHGSLMVML-UHFFFAOYSA-N
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Patent
US05134128

Procedure details

To a stirred suspension of lithium aluminum hydride (0.01 g., 0.263 mmol) in 1 ml dry tetrahydrofuran at 0° under argon was added dropwise 5-trimethylsilyl-3-furaldehyde (0.09 g., 0.535 mmol). This mixture was allowed to warm to room temperature, stirred for 15 minutes, quenched with a 5% ammonium chloride solution, and extracted twice with ethyl ether. The organic portion was washed with 5% sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give the desired alcohol. This material was used without further purification.
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][Si:8]([CH3:17])([CH3:16])[C:9]1[O:13][CH:12]=[C:11]([CH:14]=[O:15])[CH:10]=1>O1CCCC1>[OH:15][CH2:14][C:11]1[CH:10]=[C:9]([Si:8]([CH3:17])([CH3:16])[CH3:7])[O:13][CH:12]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.01 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
C[Si](C1=CC(=CO1)C=O)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a 5% ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl ether
WASH
Type
WASH
Details
The organic portion was washed with 5% sodium bicarbonate, water, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC=1C=C(OC1)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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